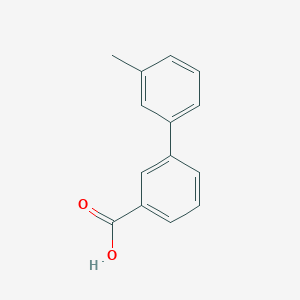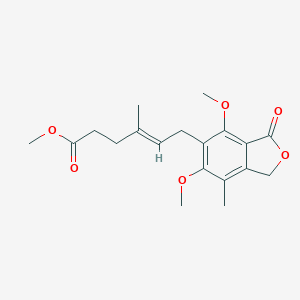
Palonosetron hydrochloride, (3aR)-
説明
Palonosetron hydrochloride is a potent and selective 5-HT3 receptor antagonist . It is used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) . It is an isoquinoline and quinuclidine derivative .
Synthesis Analysis
The synthesis of Palonosetron hydrochloride starts from 1,2,3,4-tetrahydro-1-naphthoic acid . It involves a series of steps such as resolution, amination, reduction, cyclization, and salt formation . The total yield of Palonosetron hydrochloride was reported to be 9.4% and 76% in different studies.Molecular Structure Analysis
Palonosetron hydrochloride has a molecular formula of C19H25ClN2O . It is a second-generation 5-HT3 receptor antagonist with an extended half-life of 40 hours and high binding affinity for the 5-HT3 receptor .Chemical Reactions Analysis
A novel potentiometric approach for the determination of Palonosetron HCl using two sensors; ionophore-free and ionophore-doped ones has been reported . The two sensors successfully determined the cited drug in the range of 1×10^−5 –1×10^−2 M .Physical And Chemical Properties Analysis
Palonosetron hydrochloride has a molecular weight of 296.4 g/mol . More detailed physical and chemical properties can be found on the PubChem database .科学的研究の応用
Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV)
Palonosetron is a second-generation serotonin 5-HT3 receptor antagonist, widely indicated for the prevention of CINV in the acute and delayed phases following moderately emetogenic chemotherapy (MEC) and the prevention of CINV in the acute phase following highly emetogenic chemotherapy (HEC) . It has shown statistically greater efficacy than ondansetron or dolasetron in preventing CINV following MEC in the delayed phase .
Postoperative Nausea and Vomiting (PONV) Prevention
In the US, intravenous palonosetron is indicated for the prevention of postoperative nausea and vomiting (PONV) in the first 24 hours following surgery . It was superior to placebo in preventing PONV in the first 24 hours following surgery .
Comparison with Other 5-HT3 Receptor Antagonists
Palonosetron has a distinct pharmacological profile that differs from first-generation 5-HT3 receptor antagonists. It has a higher affinity for the 5-HT3 receptor and is the only allosteric antagonist with a long duration of action . A meta-analysis showed that palonosetron was consistently statistically superior to granisetron in all phases in terms of the complete response (CR) rate .
Safety and Tolerability
Palonosetron was generally well tolerated in clinical trials . It has no clinically relevant effects on the cardiovascular system, including prolongation of the corrected QT interval .
Pharmacokinetics
The pharmacokinetic profile of intravenous palonosetron is generally similar between patients receiving chemotherapy and those undergoing surgery . Oral palonosetron has a bioavailability of 97% .
Use in Combination with NK1RAs
Granisetron and palonosetron showed comparable antiemetic efficacies in acute and overall phases when combined with NK1RAs, although palonosetron was slightly preferred in protecting delayed CINV .
作用機序
Target of Action
Palonosetron hydrochloride, also known as “X1Q7HOS25Z”, primarily targets the serotonin-3 (5-HT3) receptors . These receptors are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract . The 5-HT3 receptors play a crucial role in the vomiting reflex, making them a key target for antiemetic drugs .
Mode of Action
As a selective serotonin 5-HT3 receptor antagonist , palonosetron hydrochloride works by inhibiting the action of serotonin at these receptors . This inhibition prevents the initiation of the vomiting reflex, which is often triggered during chemotherapy or post-surgery .
Biochemical Pathways
The primary biochemical pathway affected by palonosetron hydrochloride is the serotonin signaling pathway . By blocking the 5-HT3 receptors, palonosetron hydrochloride prevents serotonin from binding to these receptors and initiating the signal transduction that leads to vomiting .
Pharmacokinetics
Palonosetron hydrochloride exhibits linear pharmacokinetics in the dose range of 0.25 to 0.75 mg . It is well-tolerated in healthy subjects . Age, hepatic dysfunction, or mild-to-moderate renal impairment have no clinically significant effect on the pharmacokinetics of palonosetron . Total systemic exposure increases by 28% in patients with severe renal impairment compared with that in healthy subjects .
Result of Action
The molecular and cellular effects of palonosetron hydrochloride’s action result in the prevention of nausea and vomiting associated with moderately emetogenic cancer chemotherapy and postoperative conditions . It is particularly effective in controlling delayed chemotherapy-induced nausea and vomiting (CINV) that appears more than 24 hours after the first dose of a course of chemotherapy .
Action Environment
The efficacy and stability of palonosetron hydrochloride can be influenced by various environmental factors. For instance, the presence of other serotonergic drugs can potentially lead to serotonin syndrome . Therefore, careful consideration should be given when palonosetron hydrochloride is administered in combination with other medications .
Safety and Hazards
特性
IUPAC Name |
(3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDRWYVIKMSFFB-KPVRICSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palonosetron hydrochloride, (3aR)- | |
CAS RN |
135755-51-0 | |
| Record name | Palonosetron hydrochloride, (3aR)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135755510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PALONOSETRON HYDROCHLORIDE, (3AR)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1Q7HOS25Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)




![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)






